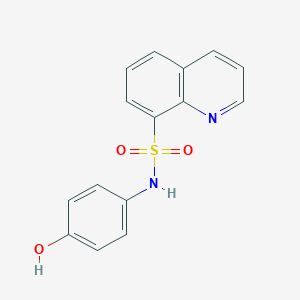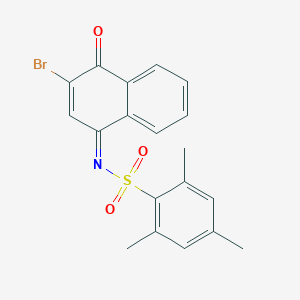![molecular formula C18H19NO5S2 B281294 Butyl 2-methyl-5-[(2-thienylsulfonyl)amino]-1-benzofuran-3-carboxylate](/img/structure/B281294.png)
Butyl 2-methyl-5-[(2-thienylsulfonyl)amino]-1-benzofuran-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyl 2-methyl-5-[(2-thienylsulfonyl)amino]-1-benzofuran-3-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine and drug development. This compound has been synthesized using various methods and has been found to exhibit promising biochemical and physiological effects.
Mechanism of Action
The mechanism of action of butyl 2-methyl-5-[(2-thienylsulfonyl)amino]-1-benzofuran-3-carboxylate is not fully understood. However, it has been suggested that this compound exerts its effects by inhibiting various enzymes and signaling pathways involved in inflammation, cell proliferation, and viral replication.
Biochemical and Physiological Effects:
Studies have shown that butyl 2-methyl-5-[(2-thienylsulfonyl)amino]-1-benzofuran-3-carboxylate exhibits various biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, and to suppress the activation of NF-κB signaling pathway. Moreover, this compound has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. Additionally, butyl 2-methyl-5-[(2-thienylsulfonyl)amino]-1-benzofuran-3-carboxylate has been found to exhibit anti-viral activity against several viruses, including HIV-1, HCV, and influenza A virus.
Advantages and Limitations for Lab Experiments
One of the major advantages of using butyl 2-methyl-5-[(2-thienylsulfonyl)amino]-1-benzofuran-3-carboxylate in lab experiments is its potential therapeutic applications. This compound has been found to exhibit promising anti-inflammatory, anti-tumor, and anti-viral properties, making it a potential candidate for drug development. However, one of the limitations of using this compound is its low solubility in water, which may affect its bioavailability and limit its use in certain experiments.
Future Directions
There are several future directions for research on butyl 2-methyl-5-[(2-thienylsulfonyl)amino]-1-benzofuran-3-carboxylate. One of the potential directions is to investigate its use as a therapeutic agent in the treatment of various diseases, including cancer, viral infections, and autoimmune disorders. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to identify its molecular targets. Moreover, the development of novel synthesis methods and modifications of the chemical structure may lead to the discovery of more potent and selective analogs of butyl 2-methyl-5-[(2-thienylsulfonyl)amino]-1-benzofuran-3-carboxylate.
Synthesis Methods
The synthesis of butyl 2-methyl-5-[(2-thienylsulfonyl)amino]-1-benzofuran-3-carboxylate has been achieved using different methods. One of the most commonly used methods involves the reaction of 2-methyl-5-nitro-1-benzofuran with thionyl chloride, followed by the reaction with 2-aminothiophenol and butyl chloroformate. The resulting product is purified and isolated using standard techniques.
Scientific Research Applications
Butyl 2-methyl-5-[(2-thienylsulfonyl)amino]-1-benzofuran-3-carboxylate has been extensively studied for its potential applications in medicine and drug development. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-viral properties. Moreover, this compound has been investigated for its potential use as a therapeutic agent in the treatment of various diseases, including cancer, viral infections, and autoimmune disorders.
properties
Molecular Formula |
C18H19NO5S2 |
|---|---|
Molecular Weight |
393.5 g/mol |
IUPAC Name |
butyl 2-methyl-5-(thiophen-2-ylsulfonylamino)-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C18H19NO5S2/c1-3-4-9-23-18(20)17-12(2)24-15-8-7-13(11-14(15)17)19-26(21,22)16-6-5-10-25-16/h5-8,10-11,19H,3-4,9H2,1-2H3 |
InChI Key |
LZZODXCQLFJCOZ-UHFFFAOYSA-N |
SMILES |
CCCCOC(=O)C1=C(OC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=CS3)C |
Canonical SMILES |
CCCCOC(=O)C1=C(OC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=CS3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Isopropyl 5-{[(4-ethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281220.png)
![Butyl 5-{[(4-ethoxyphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281223.png)
![Butyl 5-{[(2,5-dimethylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281226.png)
![Butyl 5-{[(4-chlorophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281227.png)
![Butyl 5-{[(4-fluorophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281228.png)
![Pentyl 5-{[(4-fluorophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281229.png)
![Pentyl 5-{[(4-ethoxyphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281230.png)
![Pentyl 5-{[(4-tert-butylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281231.png)
![Pentyl 2-methyl-5-{[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]amino}-1-benzofuran-3-carboxylate](/img/structure/B281239.png)
![Butyl 5-{[(2,5-dichlorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281242.png)
![Butyl 2-methyl-5-[(phenylsulfonyl)amino]-1-benzofuran-3-carboxylate](/img/structure/B281244.png)